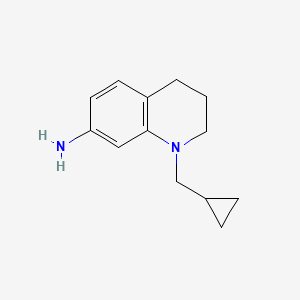

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine

Description

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is a tetrahydroquinoline derivative featuring a cyclopropylmethyl substituent at the 1-position and a primary amine at the 7-position.

- Multi-step organic synthesis: Likely employing cyclopropanation reactions to introduce the cyclopropylmethyl group, followed by reduction and functionalization steps to establish the tetrahydroquinoline core and amine moiety .

- Characterization techniques: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectrometry, and liquid chromatography-mass spectrometry (LC-MS) would be critical for verifying purity and structural integrity, as demonstrated in the synthesis of similar tetrahydroquinolines (THQs) .

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOJVNJLXOFSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Tetrahydroquinoline Core

Amination via Nucleophilic Substitution

- The chlorinated intermediate is reacted with amines such as tert-butyl 4-aminobutylcarbamate or methylamine to form protected amine intermediates.

- These reactions are typically performed in the presence of bases like DIPEA (N,N-diisopropylethylamine) and additives such as potassium iodide (KI) to facilitate substitution.

Installation of Cyclopropylmethyl Group

- Alkylation or reductive amination methods are employed to introduce the cyclopropylmethyl substituent on the nitrogen atom.

- Reductive amination can be performed using cyclopropylmethyl aldehyde or related derivatives with the amine intermediate, followed by reduction with sodium borohydride (NaBH4) or catalytic hydrogenation.

Protective Group Strategies and Deprotection

Purification and Isolation

- Purification is achieved through silica gel column chromatography using solvent systems like dichloromethane/methanol.

- Final compounds are isolated as hydrochloride salts by precipitation and filtration, ensuring high purity and stability.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Halogenation | 5,6,7,8-tetrahydroquinoline + trichloroisocyanuric acid | 7-chloro-5,6,7,8-tetrahydroquinoline | 70-80 |

| 2 | Nucleophilic substitution | Amines (e.g., tert-butyl 4-aminobutylcarbamate), DIPEA, KI, reflux | Protected amine intermediate | 45-60 |

| 3 | Alkylation/Reductive amination | Cyclopropylmethyl aldehyde + NaBH4 or catalytic hydrogenation | Cyclopropylmethyl-substituted amine | 50-75 |

| 4 | Deprotection | HCl/EtOAc, room temperature | This compound hydrochloride salt | 80-95 |

Research Findings and Analytical Data

- The synthesis route described above has been validated by NMR spectroscopy, confirming the structure of intermediates and final products.

- ^1H NMR data typically show characteristic aromatic and aliphatic proton signals consistent with the tetrahydroquinoline and cyclopropylmethyl moieties.

- Purity and identity are confirmed by chromatographic techniques and mass spectrometry.

- The use of protective groups and controlled reaction conditions minimizes side reactions and improves overall yield and product quality.

Comparative Notes on Preparation

- Alternative methods involving direct amination without halogenation are less common due to lower selectivity.

- The use of trichloroisocyanuric acid for halogenation is preferred for its efficiency and mild conditions.

- Reductive amination provides a versatile and high-yielding route for installing the cyclopropylmethyl group compared to direct alkylation.

Chemical Reactions Analysis

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives and substituted tetrahydroquinolines.

Scientific Research Applications

Medicinal Chemistry

a. Cannabinoid Receptor Modulation

One significant application of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is its role as a cannabinoid receptor modulator. Research has indicated that tetrahydroquinoline derivatives can interact with cannabinoid receptors and may be useful in treating conditions such as obesity and metabolic disorders. A patent (US20080194625A1) outlines methods for utilizing these compounds for therapeutic purposes, highlighting their potential in managing eating disorders and cognitive impairments .

b. Neuropharmacological Effects

Studies have suggested that this compound may exhibit neuropharmacological properties. Its structure allows it to potentially influence neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases or psychiatric disorders. The modulation of neurotransmitter activity is critical for developing new treatments for conditions like depression or anxiety.

a. Therapeutic Investigations

Several studies have focused on the therapeutic potential of tetrahydroquinoline derivatives, including this compound:

- Study on Obesity Treatment : Research indicated that compounds like this one could modulate appetite-regulating pathways in the brain, offering a novel approach to obesity treatment.

- Cognitive Enhancement : Investigations into the cognitive effects of these compounds have shown promise in enhancing memory and learning processes in animal models.

b. Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have aimed to assess its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems.

Mechanism of Action

The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroquinoline derivatives have been shown to inhibit certain enzymes involved in neurodegenerative disorders . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine, highlighting substituent variations and their implications:

*Similarity scores are derived from structural alignment algorithms (e.g., Tanimoto index) and may reflect positional or functional group overlap .

Key Differences and Implications

Substituent Effects

1-Cyclopropylmethyl vs. 1-Methyl/1-Propyl :

- The cyclopropylmethyl group introduces significant steric bulk and angle strain compared to methyl or linear alkyl chains. This may enhance binding specificity in biological targets (e.g., receptors or enzymes) by restricting conformational flexibility .

- Cyclopropane’s electron-withdrawing character could modulate the basicity of the 7-amine group, affecting solubility and pharmacokinetics.

7-Amine Position :

Salt Forms

- The hydrochloride salt of 1-methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS 927684-97-7) demonstrates improved aqueous solubility compared to free bases, a common strategy for optimizing drug delivery .

Pharmacological Potential

- Tetrahydroquinoline derivatives are frequently explored as intermediates in drug discovery.

- The cyclopropylmethyl variant’s unique steric profile could make it a candidate for targeting rigid binding pockets in enzymes or receptors, though specific biological data are absent in the evidence.

Analytical Data Gaps

- No direct NMR, LC-MS, or crystallographic data for this compound are provided. Structural refinement tools like SHELXL () could aid in resolving its conformation if crystallized .

Biological Activity

1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine (CAS Number: 1250681-39-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 202.30 g/mol. The compound features a tetrahydroquinoline core, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂ |

| Molecular Weight | 202.30 g/mol |

| CAS Number | 1250681-39-0 |

This compound has been studied primarily for its role as a modulator of cannabinoid receptors. Research indicates that it may influence cannabinoid receptor activity, potentially affecting various physiological processes such as appetite regulation and mood enhancement .

Pharmacological Effects

- Appetite Regulation : The compound has shown promise in modulating appetite through cannabinoid receptor pathways, making it a candidate for treating eating disorders and obesity .

- Cognitive Enhancement : Preliminary studies suggest it may have cognitive-enhancing properties, beneficial in treating cognitive disorders .

- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives may exhibit neuroprotective effects by interacting with neurotransmitter systems .

Study 1: Appetite Modulation

A study investigated the effects of various tetrahydroquinoline derivatives on appetite in animal models. The results indicated that compounds similar to this compound significantly reduced food intake and increased energy expenditure.

Study 2: Cognitive Function

Another study assessed the cognitive effects of the compound in aged rats. The findings suggested improvements in memory and learning tasks, indicating potential applications in neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits selective binding to cannabinoid receptors CB1 and CB2. This selectivity is crucial for developing therapeutic agents targeting these receptors without significant side effects associated with non-selective compounds.

In Vivo Studies

Animal studies have further confirmed the compound's efficacy in reducing anxiety-like behaviors and enhancing cognitive functions. These findings support its potential use in treating anxiety disorders and cognitive decline associated with aging.

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine and its derivatives?

The synthesis typically involves multi-step protocols, such as the Pictet-Spengler reaction to form the tetrahydroquinoline core. For example, condensation of aromatic amines with aldehydes/ketones under acidic conditions generates the bicyclic structure . Subsequent functionalization, such as alkylation or acylation, introduces substituents like the cyclopropylmethyl group. Reaction optimization may include solvent selection (e.g., DMF for nucleophilic substitutions) and catalysts (e.g., KI for displacement reactions) .

Q. What analytical techniques are recommended for confirming the structure and purity of synthesized derivatives?

- NMR spectroscopy (1H, 13C) identifies proton environments and carbon frameworks, as demonstrated in the characterization of tetrahydroquinoline derivatives with methylsulfonyl or acetyl groups .

- High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, critical for intermediates like 3-methyl-5,8-dioxo-7-(phenylamino) derivatives .

- IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1670–1700 cm⁻¹) .

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield of key intermediates?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, as seen in the synthesis of chloropropyl intermediates .

- Catalysts : Acid catalysts (e.g., HCl) accelerate cyclization in Pictet-Spengler reactions, while KI improves halide displacement in acetonitrile/water mixtures .

- Temperature : Elevated temperatures (e.g., 60°C) are often required for amine coupling reactions .

Advanced Research Questions

Q. How does the cyclopropylmethyl substituent influence biological activity compared to other alkyl chains?

Structure-Activity Relationship (SAR) studies reveal that cyclopropylmethyl groups enhance metabolic stability and membrane permeability due to their rigid, non-linear structure. For instance, in tetrahydroisoquinoline derivatives, longer alkyl chains (C6–C17) exhibit reduced cytotoxicity but improved antifungal activity, suggesting a balance between lipophilicity and steric effects . Comparative assays (e.g., MIC tests for antimicrobial activity) should be conducted under standardized conditions to isolate substituent effects .

Q. What methodological approaches resolve contradictions in biological activity data across structurally similar derivatives?

- Comparative dose-response assays : Test compounds at multiple concentrations to identify non-linear activity trends.

- Statistical modeling : Use multivariate analysis to account for variables like logP, steric bulk, and electronic effects.

- Structural analogs : Synthesize and test derivatives with incremental modifications (e.g., replacing cyclopropylmethyl with cyclopentyl or isobutyryl groups) to isolate contributing factors .

Q. How can coupling efficiency of thiophene thioimidate reagents with tetrahydroquinoline intermediates be optimized?

- Catalytic systems : Employ KI to stabilize reactive intermediates during nucleophilic substitutions .

- Solvent optimization : Use aqueous acetonitrile to balance solubility and reactivity.

- Temperature control : Maintain 60°C to accelerate coupling while minimizing side reactions .

Q. What strategies improve the selectivity of tetrahydroquinoline derivatives for specific biological targets (e.g., antimicrobial vs. anticancer)?

- Targeted functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) to enhance binding to bacterial enzymes, as seen in 7-methoxy-2-methylsulfonyl derivatives .

- Scaffold hybridization : Combine tetrahydroquinoline cores with bioactive moieties (e.g., thiophene) to exploit dual mechanisms of action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.